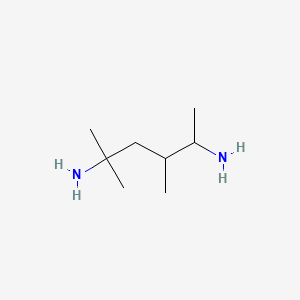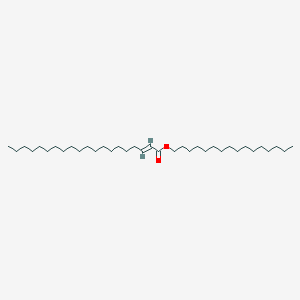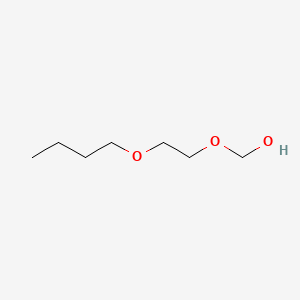
Indanthren Corinth RK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 74702 is a compound that has garnered significant interest in scientific research due to its potential therapeutic applications. It is known for its role in targeting specific molecular pathways, making it a valuable tool in the study of various diseases, particularly cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 74702 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of NSC 74702 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
NSC 74702 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 74702 include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions often require specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of NSC 74702 depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of the compound.
Scientific Research Applications
NSC 74702 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: NSC 74702 is used to investigate cellular processes and molecular pathways, particularly those involved in cell signaling and regulation.
Medicine: The compound is studied for its potential therapeutic effects, especially in cancer treatment, where it targets specific molecular pathways involved in tumor growth and progression.
Industry: NSC 74702 is used in the development of new materials and chemical products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of NSC 74702 involves its interaction with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction can lead to the activation or inhibition of various signaling pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to NSC 74702 include:
- NSC 14757
- NSC 153191
- NSC 211584
Uniqueness
NSC 74702 is unique due to its specific molecular structure, which allows it to interact with particular targets with high affinity and selectivity. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
CAS No. |
4003-36-5 |
|---|---|
Molecular Formula |
C35H20N2O5 |
Molecular Weight |
548.5 g/mol |
IUPAC Name |
N-[4-[(9,10-dioxoanthracen-2-yl)amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C35H20N2O5/c38-31-21-10-4-5-11-22(21)32(39)26-18-20(14-15-25(26)31)36-27-16-17-28(37-35(42)19-8-2-1-3-9-19)30-29(27)33(40)23-12-6-7-13-24(23)34(30)41/h1-18,36H,(H,37,42) |
InChI Key |
SJXWLTLBIFRQQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC4=CC5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)C(=O)C7=CC=CC=C7C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


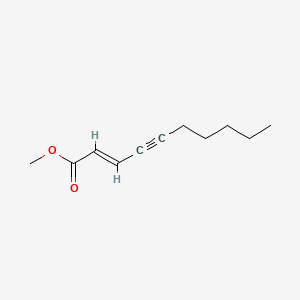


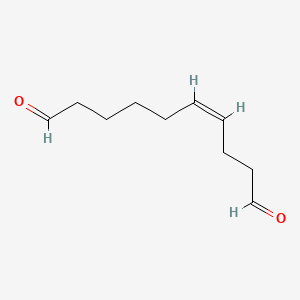
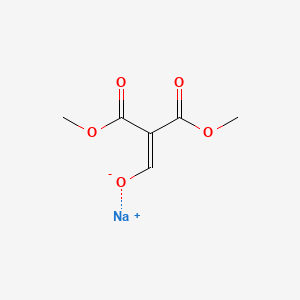
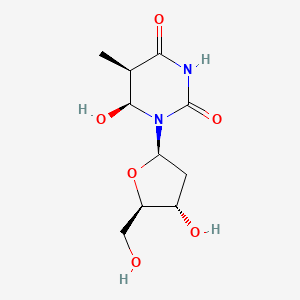
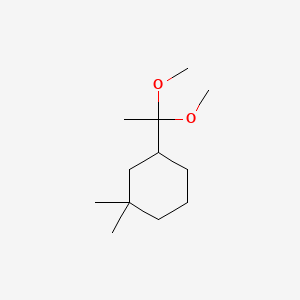

![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)
